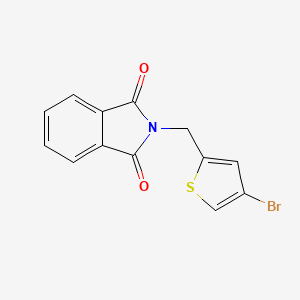

N-(4-Bromothiophen-2-ylmethyl) phthalimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Bromothiophen-2-ylmethyl) phthalimide is a chemical compound with the molecular formula C13H8BrNO2S and a molecular weight of 322.18 g/mol It is characterized by the presence of a phthalimide group attached to a bromothiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromothiophen-2-ylmethyl) phthalimide typically involves the reaction of 4-bromothiophen-2-ylmethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromothiophen-2-ylmethyl) phthalimide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The phthalimide group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include primary amines derived from the phthalimide group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-Bromothiophen-2-ylmethyl) phthalimide is part of a broader class of phthalimide derivatives known for their diverse biological activities. These derivatives have been studied extensively for their roles in drug development, particularly as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Phthalimide derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and SKHep-1 (hepatoma) through mechanisms involving apoptosis and cell cycle arrest. A notable example is the compound 2-Phthalimide-1-(4-fluoro-phenyl) ethanone, which demonstrated significant growth inhibition on these cell lines due to the presence of electronegative substituents that enhance its bioactivity .

Antimicrobial Properties

The antimicrobial efficacy of phthalimide derivatives has been well documented. Research indicates that modifications to the phthalimide structure can enhance its fungicidal and bactericidal activities. For example, N-alkyl and N-alkyloxy derivatives have shown potent antifungal effects, making them suitable candidates for use as pesticides and preservatives .

Targeted Protein Degradation

Recent advances in targeted protein degradation therapies have highlighted the role of phthalimide derivatives in this innovative treatment approach. Compounds like this compound may function as molecular glues that facilitate the degradation of specific proteins involved in cancer progression. For instance, thalidomide and its analogs have been shown to bind cereblon, leading to the degradation of oncoproteins such as IKZF1 and IKZF3, which are crucial in multiple myeloma therapy .

Material Science Applications

In addition to biological applications, this compound can be utilized in material science for developing advanced materials with specific electronic properties. Its thiophene moiety contributes to enhanced conductivity and stability in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the material's solubility and processability, making it suitable for various applications in optoelectronics .

Summary Table of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | 2-Phthalimide-1-(4-fluoro-phenyl) ethanone |

| Antimicrobial agents | N-alkyl phthalimides | |

| Targeted Protein Degradation | Cancer therapy via protein degradation | Thalidomide analogs |

| Material Science | Organic electronics | Conductive polymers |

Wirkmechanismus

The mechanism of action of N-(4-Bromothiophen-2-ylmethyl) phthalimide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting certain enzymes or receptors, leading to therapeutic effects. The bromothiophene moiety is responsible for binding to the active site of the target enzyme, while the phthalimide group enhances the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Chlorothiophen-2-ylmethyl) phthalimide

- N-(4-Methylthiophen-2-ylmethyl) phthalimide

- N-(4-Fluorothiophen-2-ylmethyl) phthalimide

Uniqueness

N-(4-Bromothiophen-2-ylmethyl) phthalimide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, methyl, and fluoro analogs. Additionally, the bromine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and materials science .

Biologische Aktivität

N-(4-Bromothiophen-2-ylmethyl) phthalimide is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the phthalimide class of compounds, characterized by the presence of a phthalimide ring and a thiophene moiety. The synthesis typically involves the reaction of phthalic anhydride with 4-bromothiophen-2-ylmethyl amine under controlled conditions to yield the desired product. Various methods have been documented for synthesizing phthalimide derivatives, often employing catalysts to enhance yields and purity .

1. Cytotoxicity and Anticancer Activity

Research indicates that phthalimide derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain phthalimide derivatives can inhibit cell proliferation in human cancer cells such as A549 (lung cancer) and MV4-11 (acute myeloid leukemia) with IC50 values ranging from 8.21 µM to 25.57 µM . The mechanism of action often involves apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12.98 |

| This compound | MV4-11 | 15.58 |

2. Anti-inflammatory Properties

Phthalimides are known for their anti-inflammatory activities. This compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase and cyclooxygenase. Its effectiveness in reducing inflammation markers makes it a candidate for treating inflammatory diseases .

3. Enzyme Inhibition

This compound has demonstrated inhibitory effects on human neutrophil elastase (HNE), which is implicated in various inflammatory processes and tissue remodeling. The IC50 values for HNE inhibition have been reported between 12.98 µM and 16.62 µM, indicating a potent inhibitory capacity compared to standard inhibitors .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various phthalimides on cancer cell lines, highlighting that this compound significantly inhibited cell proliferation through apoptosis .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to reduce levels of nitric oxide and cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2-[(4-bromothiophen-2-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2S/c14-8-5-9(18-7-8)6-15-12(16)10-3-1-2-4-11(10)13(15)17/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMDIIMSNFRKNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CS3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.